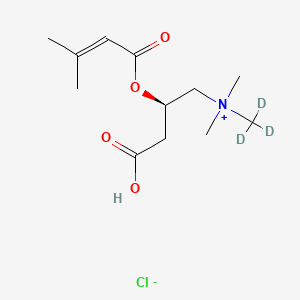
3-Methylcrotonyl-L-carnitine-d3 (chloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylcrotonyl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of 3-Methylcrotonyl-L-carnitine, which is itself a derivative of L-carnitine and a metabolite of leucine . This compound is primarily used as an internal standard for the quantification of 3-Methylcrotonyl-L-carnitine in various biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Métodos De Preparación
The synthesis of 3-Methylcrotonyl-L-carnitine-d3 (chloride) involves the incorporation of deuterium into the 3-Methylcrotonyl-L-carnitine molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process . The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
3-Methylcrotonyl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur, particularly involving the chloride ion.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Methylcrotonyl-L-carnitine-d3 (chloride) has several scientific research applications:
Chemistry: It is used as an internal standard in analytical chemistry for the quantification of 3-Methylcrotonyl-L-carnitine in various samples.
Biology: This compound is used in studies involving metabolic pathways, particularly those related to leucine metabolism.
Medicine: It is used in research on metabolic disorders, such as diabetes, where altered levels of 3-Methylcrotonyl-L-carnitine are observed.
Industry: It is used in the development of diagnostic assays and in quality control processes for the quantification of carnitine derivatives.
Mecanismo De Acción
The mechanism of action of 3-Methylcrotonyl-L-carnitine-d3 (chloride) involves its role as an internal standard in mass spectrometry. It helps in the accurate quantification of 3-Methylcrotonyl-L-carnitine by providing a reference point for comparison. The molecular targets and pathways involved are primarily related to its role in analytical chemistry rather than biological activity.
Comparación Con Compuestos Similares
3-Methylcrotonyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometry analysis. Similar compounds include:
2-Methylbutyryl-L-carnitine-d3 (chloride): Another deuterium-labeled carnitine derivative used as an internal standard.
L-Carnitine 3-methylcrotonyl ester-d3: A similar compound with slight structural differences.
These compounds share similar applications but differ in their specific molecular structures and the metabolic pathways they are involved in.
Propiedades
Fórmula molecular |
C12H22ClNO4 |
|---|---|
Peso molecular |
282.78 g/mol |
Nombre IUPAC |
[(2R)-3-carboxy-2-(3-methylbut-2-enoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H21NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h6,10H,7-8H2,1-5H3;1H/t10-;/m1./s1/i3D3; |
Clave InChI |
JNMKMIZOZIXENE-QVKFCBEOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C=C(C)C.[Cl-] |
SMILES canónico |
CC(=CC(=O)OC(CC(=O)O)C[N+](C)(C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


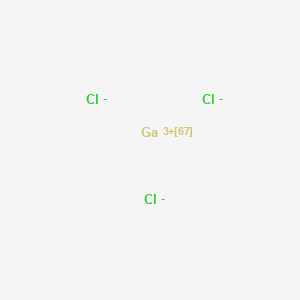
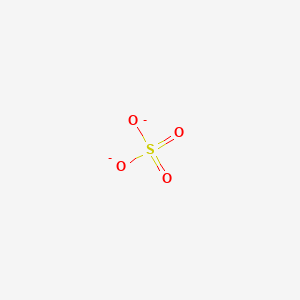
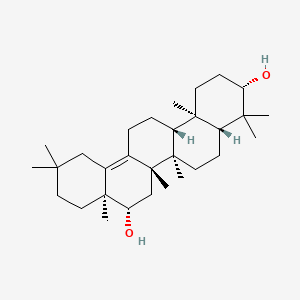
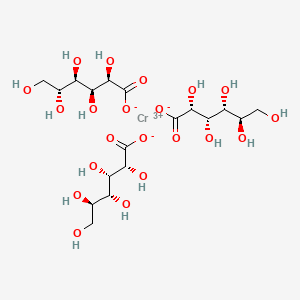

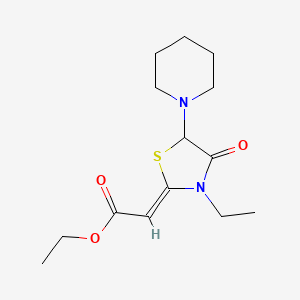
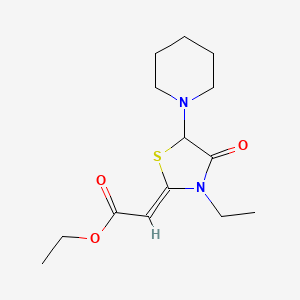
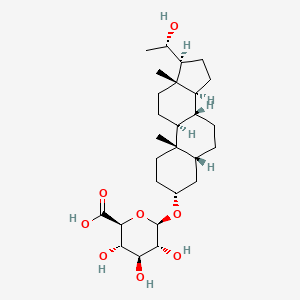
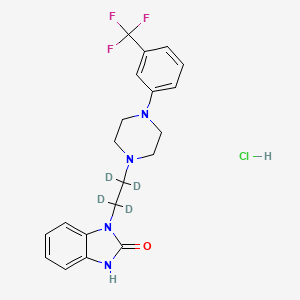
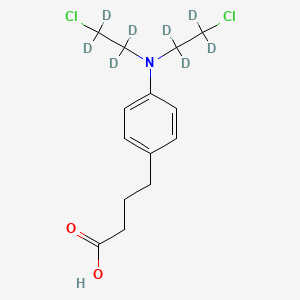

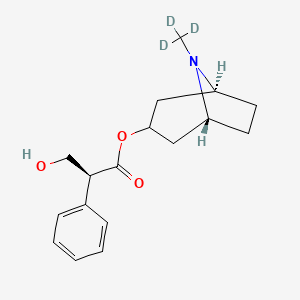

![(3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol](/img/structure/B10795749.png)
